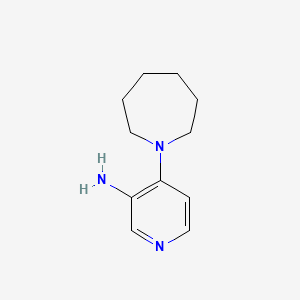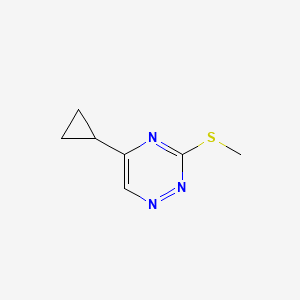
3-Heptenoic acid, methyl ester, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-Heptenoic acid methyl ester is an organic compound with the molecular formula C8H14O2. It is an ester formed from (E)-3-Heptenoic acid and methanol. Esters are known for their pleasant odors and are often used in the fragrance and flavor industries. This compound is particularly interesting due to its unsaturated nature, which means it contains a carbon-carbon double bond, making it reactive and useful in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-3-Heptenoic acid methyl ester can be synthesized through the esterification of (E)-3-Heptenoic acid with methanol. This reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The general reaction is as follows:
(E)-3-Heptenoic acid+MethanolH2SO4(E)-3-Heptenoic acid methyl ester+Water
The reaction is usually carried out under reflux conditions to ensure the complete conversion of the acid to the ester. The mixture is then distilled to separate the ester from the reaction mixture.
Industrial Production Methods
In an industrial setting, the production of (E)-3-Heptenoic acid methyl ester can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the ester. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-Heptenoic acid methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to (E)-3-Heptenoic acid and methanol in the presence of an acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The double bond in the ester can be oxidized to form epoxides or diols using oxidizing agents like peracids.
Substitution: The ester can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Peracids like m-chloroperbenzoic acid (m-CPBA).
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Hydrolysis: (E)-3-Heptenoic acid and methanol.
Reduction: (E)-3-Hepten-1-ol.
Oxidation: Epoxides or diols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
(E)-3-Heptenoic acid methyl ester has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules. Its unsaturated nature makes it a useful intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological molecules.
Industry: Used in the fragrance and flavor industry due to its pleasant odor. It is also used as a solvent and in the production of polymers and resins.
Mechanism of Action
The mechanism of action of (E)-3-Heptenoic acid methyl ester depends on the specific application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, altering their activity. The exact molecular targets and pathways involved are still under investigation, but its unsaturated nature allows it to participate in various biochemical reactions.
Comparison with Similar Compounds
(E)-3-Heptenoic acid methyl ester can be compared with other esters of unsaturated carboxylic acids, such as:
Methyl (E)-2-Butenoate: Similar in structure but with a shorter carbon chain.
Methyl (E)-3-Octenoate: Similar in structure but with a longer carbon chain.
Methyl (E)-2-Hexenoate: Similar in structure but with a different position of the double bond.
Uniqueness
(E)-3-Heptenoic acid methyl ester is unique due to its specific carbon chain length and the position of the double bond. This gives it distinct chemical and physical properties, making it suitable for specific applications in synthesis and industry.
Properties
Molecular Formula |
C8H14O2 |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
methyl (E)-hept-3-enoate |
InChI |
InChI=1S/C8H14O2/c1-3-4-5-6-7-8(9)10-2/h5-6H,3-4,7H2,1-2H3/b6-5+ |
InChI Key |
MELNJTLUIHVCHX-AATRIKPKSA-N |
Isomeric SMILES |
CCC/C=C/CC(=O)OC |
Canonical SMILES |
CCCC=CCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-cyano-2-{[(3,4-dimethoxybenzyl)oxy]methyl}-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B13929426.png)
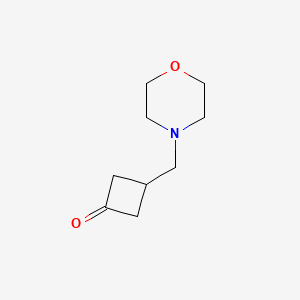
![3-(3,4-dihydroxyphenyl)-N-[4-[3-(3,4-dihydroxyphenyl)propanoyl-[3-[3-(3,4-dihydroxyphenyl)propanoylamino]propyl]amino]butyl]propanamide](/img/structure/B13929433.png)
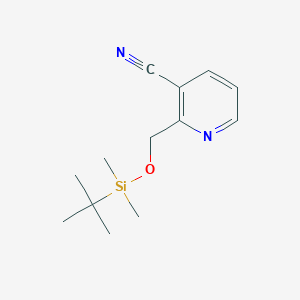
![4-Bromo-3-(cyclopropylmethyl)benzo[B]thiophene](/img/structure/B13929443.png)
![5-(methoxymethoxy)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13929454.png)
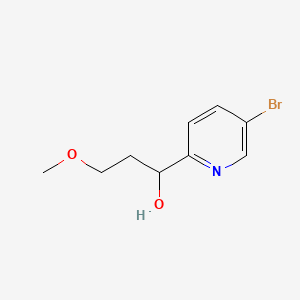

![3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one](/img/structure/B13929471.png)
